![molecular formula C13H13ClO4S B2968652 [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287322-72-7](/img/structure/B2968652.png)
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BDMC" and is a derivative of methanesulfonyl chloride. BDMC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood. However, studies have suggested that BDMC may exert its anti-cancer effects by inducing oxidative stress and activating various signaling pathways involved in apoptosis. BDMC has also been found to inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects. Studies have shown that BDMC can modulate the activity of specific enzymes involved in cellular processes such as energy metabolism and protein synthesis. BDMC has also been found to have anti-inflammatory properties and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDMC in lab experiments is its potency and specificity. BDMC has been found to have potent anti-cancer properties and can selectively target cancer cells. However, one of the limitations of using BDMC is its potential toxicity. Studies have shown that BDMC can induce cell death in non-cancerous cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving BDMC. One area of interest is the development of BDMC analogs with improved potency and specificity. Another area of interest is the exploration of the potential therapeutic applications of BDMC in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential toxicity.
Métodos De Síntesis
The synthesis of BDMC involves the reaction of methanesulfonyl chloride with 3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanone. The reaction is typically carried out under anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDMC is in the field of cancer research. Studies have shown that BDMC has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. BDMC has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4S/c14-19(15,16)7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)18-8-17-10/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORLMIFPLVQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)
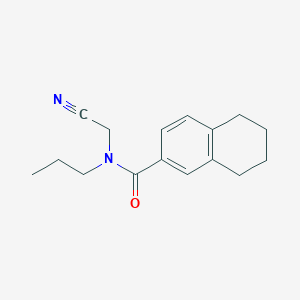
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)
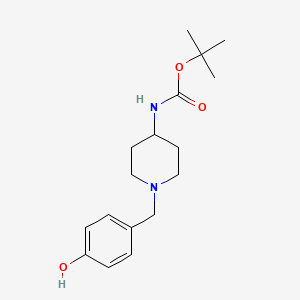


![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
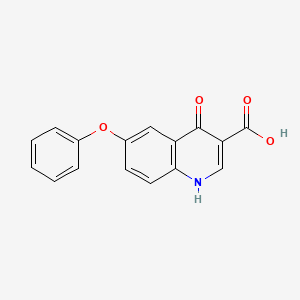
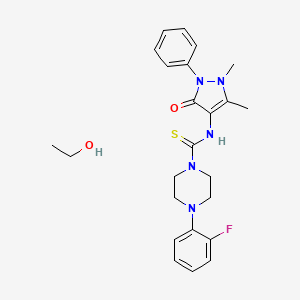
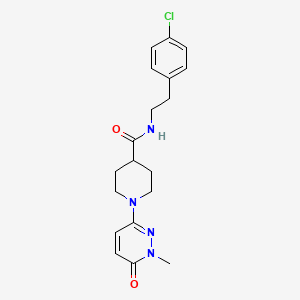
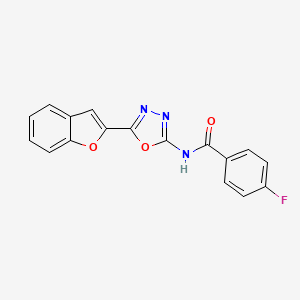
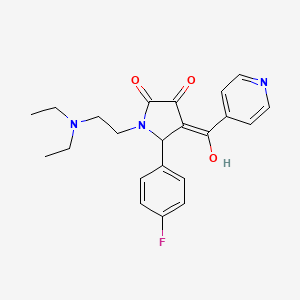
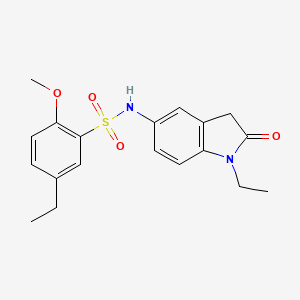
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
